

Z16078526 in high-throughput screening

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Compound of Interest

Compound Name: Z16078526

Cat. No.: B10857422

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Application Notes and Protocols for **Z16078526**, a Novel YAP-TEAD Inhibitor Identified via High-Throughput Screening

Disclaimer: **Z16078526** is a hypothetical compound identifier used for illustrative purposes. The following application notes and protocols are based on established methodologies for the discovery and characterization of small molecule inhibitors of the YAP-TEAD protein-protein interaction.

Application Notes

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2]} Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway.^[1] When the Hippo pathway is inactive, YAP translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.^{[1][3]} The interaction between YAP and TEAD is therefore a prime therapeutic target for cancers with aberrant Hippo signaling.

Z16078526 is a novel, potent, and selective small molecule inhibitor of the YAP-TEAD protein-protein interaction (PPI) identified through a comprehensive high-throughput screening (HTS) campaign. These application notes provide an overview of the screening and characterization of **Z16078526**.

Principle of the Primary Assay

A fluorescence polarization (FP) assay was developed to screen for inhibitors of the YAP-TEAD interaction in a high-throughput format.[3][4][5] This assay measures the change in the polarization of fluorescently labeled YAP peptide upon binding to the TEAD protein. Small molecules that disrupt this interaction will cause a decrease in the fluorescence polarization signal. This method is robust, sensitive, and amenable to automation, making it ideal for HTS. [5][6]

High-Throughput Screening (HTS) Campaign

A diverse library of over 200,000 small molecules was screened at a concentration of 10 μ M. The screen was performed in 384-well plates using automated liquid handling systems.[7] The robustness of the assay was confirmed by a Z' factor consistently above 0.5.[6] From the primary screen, 76 initial hits were identified and subjected to confirmation and dose-response studies.

Hit Confirmation and Secondary Assays

Z16078526 was confirmed as a potent inhibitor in the primary FP assay. To further characterize its activity and rule out assay artifacts, a secondary, cell-based luciferase reporter assay was employed.[8][9] This assay measures the transcriptional activity of the YAP-TEAD complex. **Z16078526** demonstrated dose-dependent inhibition of YAP-TEAD mediated transcription. Furthermore, a cytotoxicity assay was performed to assess its effect on cell viability.[10][11]

Data Summary

The following tables summarize the key data from the HTS and subsequent characterization of **Z16078526**.

Table 1: High-Throughput Screening Campaign Summary

Parameter	Value
Library Size	>200,000 compounds
Screening Concentration	10 μ M
Assay Format	384-well plate
Primary Assay	Fluorescence Polarization
Confirmed Hit Rate	<0.04%
Z' Factor	>0.5

Table 2: In Vitro Activity of **Z16078526**

Assay	Endpoint	IC50 (μ M)
YAP-TEAD FP Assay	Inhibition of protein-protein interaction	0.85
YAP-TEAD Luciferase Reporter Assay	Inhibition of transcriptional activity	1.2

Table 3: Cytotoxicity of **Z16078526**

Cell Line	Assay	CC50 (μ M)
HEK293	CellTiter-Glo®	> 50

Experimental Protocols

Protocol 1: YAP-TEAD Fluorescence Polarization (FP) Assay

This protocol describes the primary HTS assay used to identify inhibitors of the YAP-TEAD interaction.^{[3][5]}

Materials:

- TEAD4 protein (YAP-binding domain)
- Fluorescein-labeled YAP peptide (TMR-YAP)
- Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
- Test compounds (dissolved in DMSO)
- 384-well, low-volume, black plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare the assay reagents. Dilute TEAD4 protein to 400 nM and TMR-YAP peptide to 20 nM in assay buffer.
- Using an automated liquid handler, add 50 nL of test compound (or DMSO for controls) to the wells of a 384-well plate.
- Add 10 μ L of the 400 nM TEAD4 protein solution to each well.
- Incubate for 15 minutes at room temperature.
- Add 10 μ L of the 20 nM TMR-YAP peptide solution to each well. The final concentrations are 200 nM TEAD4 and 10 nM TMR-YAP.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure fluorescence polarization on a compatible plate reader.

Protocol 2: YAP-TEAD Luciferase Reporter Assay

This cell-based assay is used as a secondary screen to confirm the activity of hits from the primary screen.^{[8][12][13]}

Materials:

- HEK293 cells stably expressing a TEAD-responsive luciferase reporter construct.

- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Test compounds (dissolved in DMSO).
- 96-well, white, clear-bottom plates.
- Luciferase assay reagent (e.g., Bright-Glo™).
- Luminometer plate reader.

Procedure:

- Seed the stable HEK293 cells in 96-well plates at a density of 20,000 cells per well in 100 μ L of media.
- Incubate overnight at 37°C, 5% CO₂.
- Prepare serial dilutions of the test compounds in culture media.
- Add the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
- Incubate for 24 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature.
- Add 100 μ L of luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to ensure complete cell lysis.
- Measure luminescence using a plate reader.

Protocol 3: CellTiter-Glo® Cytotoxicity Assay

This assay is used to determine the cytotoxicity of the identified compounds.[\[10\]](#)[\[11\]](#)[\[14\]](#)

Materials:

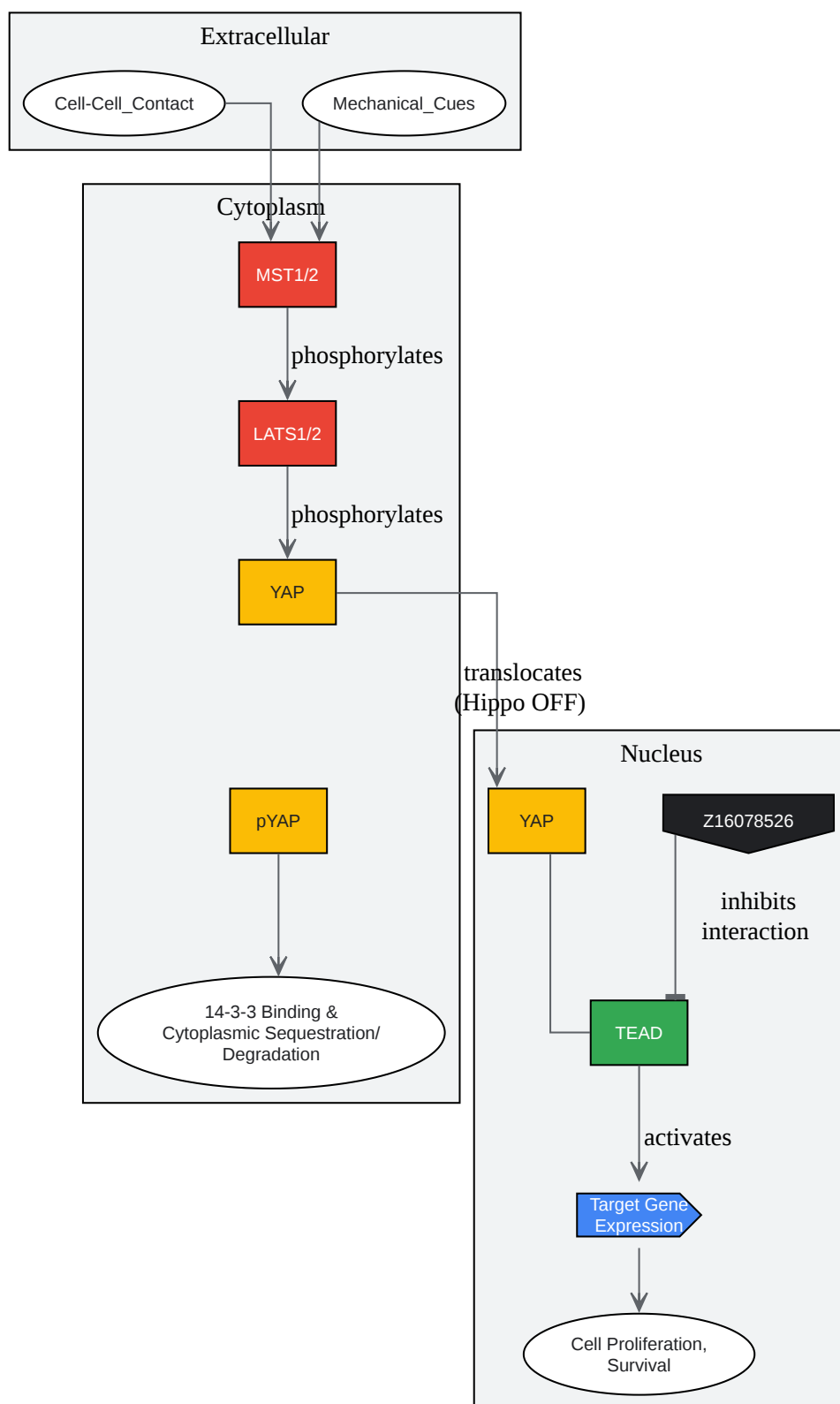
- HEK293 cells.

- DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Test compounds (dissolved in DMSO).
- 96-well, opaque-walled plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Luminometer plate reader.

Procedure:

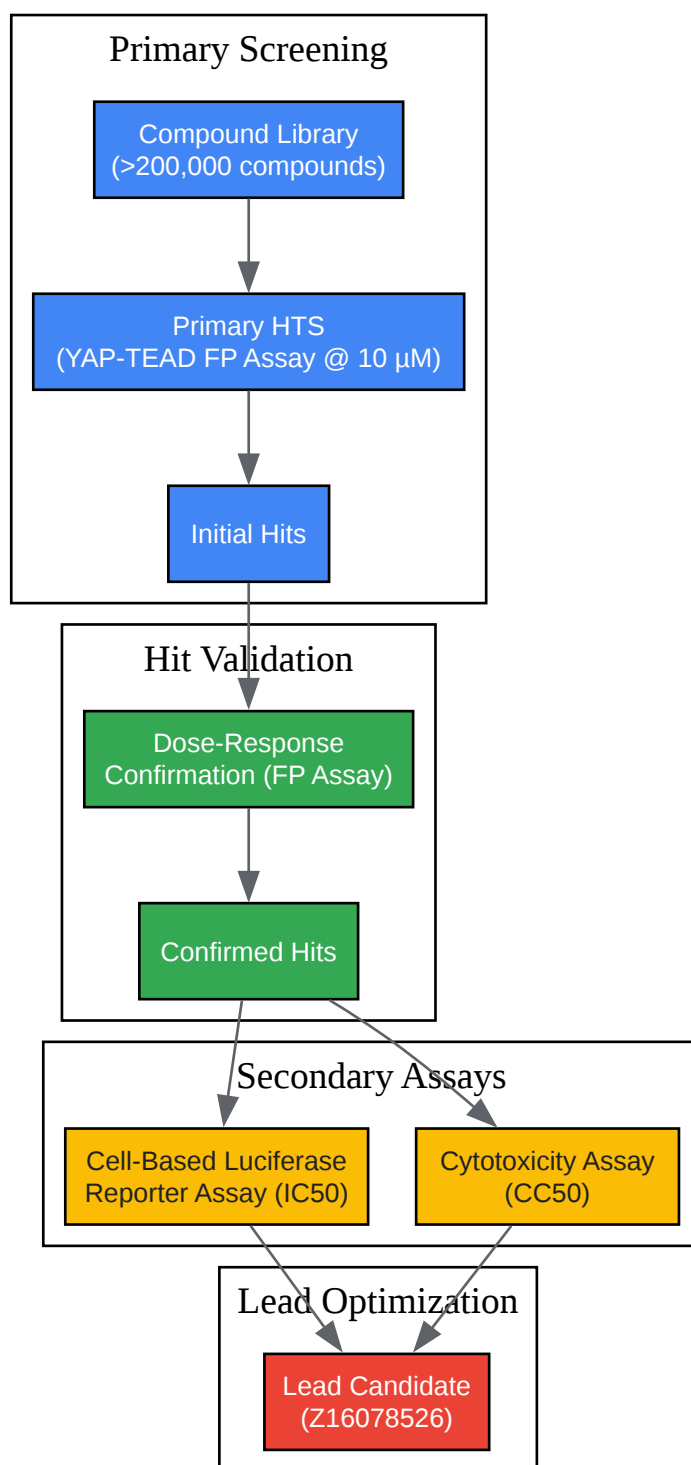
- Seed HEK293 cells in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of media.
- Incubate overnight at 37°C, 5% CO₂.
- Prepare serial dilutions of the test compounds in culture media.
- Add the diluted compounds to the cells.
- Incubate for 48 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature for approximately 30 minutes.[\[14\]](#)
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[\[14\]](#)
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[\[14\]](#)
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[14\]](#)
- Record luminescence.[\[14\]](#)

Visualizations



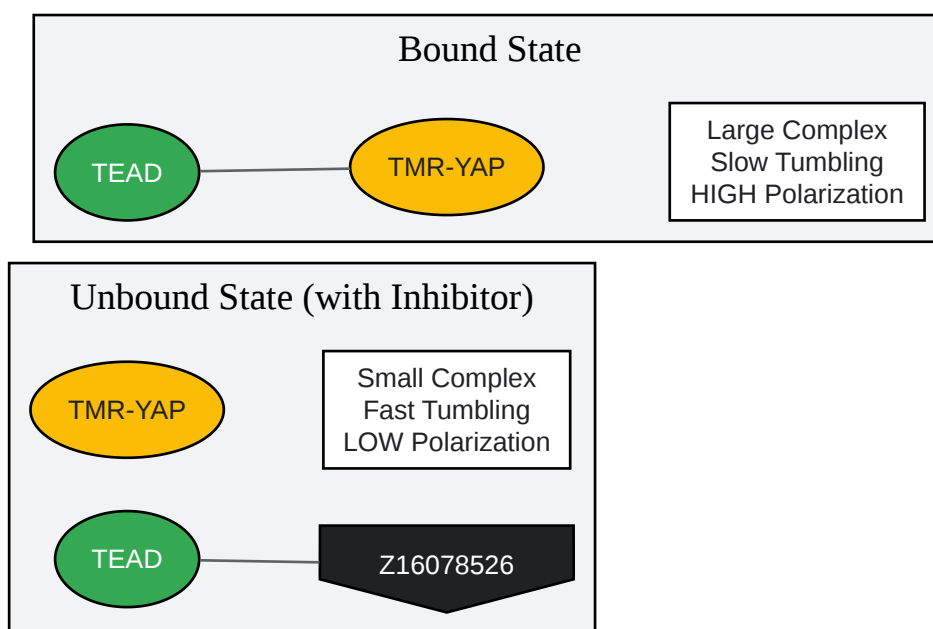
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Figure 1. The Hippo Signaling Pathway and the inhibitory action of **Z16078526**.



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Figure 2. High-throughput screening and hit validation workflow.



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Figure 3. Principle of the Fluorescence Polarization (FP) assay.

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References

- 1. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a fluorescence polarization assay for the identification and evaluation of inhibitors at the Ω -loop region of the YAP-TEAD protein-protein interface (PPI) [morressier.com]

- [5. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Overview of high-throughput screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. High-throughput Screening Steps | Small Molecule Discovery Center \(SMDC\) \[pharm.ucsf.edu\]](#)
- [8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [10. promega.com \[promega.com\]](#)
- [11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol \[worldwide.promega.com\]](#)
- [12. indigobiosciences.com \[indigobiosciences.com\]](#)
- [13. caymanchem.com \[caymanchem.com\]](#)
- [14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase \[scribd.com\]](#)
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